4-((4-Methoxybenzyloxy)methyl)piperidine
Overview
Description
4-((4-Methoxybenzyloxy)methyl)piperidine is an organic compound with the molecular formula C14H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzyloxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyloxy)methyl)piperidine typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving crystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzyloxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-formylbenzyloxy)methyl)piperidine or 4-((4-carboxybenzyloxy)methyl)piperidine.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with different functional groups.
Scientific Research Applications
4-((4-Methoxybenzyloxy)methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyloxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A structurally similar compound with a benzyl group instead of a methoxybenzyloxy group.
4-(4-Methylbenzyl)piperidine: Features a methylbenzyl group, differing in the substitution pattern on the benzyl ring.
Uniqueness
4-((4-Methoxybenzyloxy)methyl)piperidine is unique due to the presence of the methoxybenzyloxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxymethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMSBMNSOAHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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